![molecular formula C19H12ClN5 B11042597 5-Amino-3-(4-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11042597.png)
5-Amino-3-(4-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
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Overview
Description
5-amino-3-(4-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidin-6-yl cyanide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the amino, chlorophenyl, phenyl, and cyanide groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-(4-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidin-6-yl cyanide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with acetophenone, ethyl cyanoacetate, and malononitrile in the presence of a base such as sodium ethoxide. The reaction mixture is heated under reflux conditions to yield the desired pyrazolo[1,5-a]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-amino-3-(4-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidin-6-yl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or chlorophenyl groups using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
5-amino-3-(4-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidin-6-yl cyanide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting protein kinases.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 5-amino-3-(4-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidin-6-yl cyanide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its catalytic activity. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities, such as kinase inhibition and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidine derivatives: These compounds also possess a fused heterocyclic ring system and are investigated for their therapeutic potential
Uniqueness
5-amino-3-(4-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidin-6-yl cyanide is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. The presence of the cyanide group, in particular, enhances its reactivity and potential for further functionalization .
Properties
Molecular Formula |
C19H12ClN5 |
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Molecular Weight |
345.8 g/mol |
IUPAC Name |
5-amino-3-(4-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C19H12ClN5/c20-14-8-6-12(7-9-14)16-11-23-25-17(13-4-2-1-3-5-13)15(10-21)18(22)24-19(16)25/h1-9,11H,(H2,22,24) |
InChI Key |
AYQSLXVRAACVDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC3=C(C=NN23)C4=CC=C(C=C4)Cl)N)C#N |
Origin of Product |
United States |
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